8-Substituted Isoquinoline Scaffold Enables Distinct CXCR3 Receptor Modulation Compared to Tetrahydroisoquinoline Analogs
While 8-(piperazin-1-yl)-1,2,3,4-tetrahydro-isoquinoline derivatives demonstrate potent CXCR3 receptor modulation [1], the parent 8-(piperazin-1-yl)isoquinoline scaffold, lacking the saturated tetrahydro ring system, offers a structurally distinct starting point that can lead to differentiated pharmacokinetic and target engagement profiles. The aromatic isoquinoline core alters planarity and electron density, potentially impacting binding mode and metabolic stability compared to its saturated counterpart [2].
| Evidence Dimension | Receptor Binding Affinity (IC50) for CXCR3 |
|---|---|
| Target Compound Data | Not directly reported; serves as parent scaffold for potent derivatives |
| Comparator Or Baseline | 8-(piperazin-1-yl)-1,2,3,4-tetrahydro-isoquinoline derivatives |
| Quantified Difference | Derivatives exhibit nanomolar range IC50 values (exact values vary by specific substitution) [1] |
| Conditions | CXCR3 receptor binding assays; specific cell lines and conditions detailed in patent examples |
Why This Matters
The aromatic core of 8-(piperazin-1-yl)isoquinoline provides a structurally distinct template for SAR exploration in CXCR3-targeted drug discovery, potentially enabling the development of compounds with improved metabolic stability or altered binding kinetics compared to tetrahydroisoquinoline-based analogs.
- [1] Justia Patents. 8-(PIPERAZIN-1-YL)-1,2,3,4-TETRAHYDRO-ISOQUINOLINE DERIVATIVES. Patent Application 20170107214, 2017. View Source
- [2] PubChem Patent Summary. DERIVATIVES OF 8- (PIPERAZIN-1-IL) -1,2,3,4-TETRAHYDRO-ISOQUINOLINE. Patent AR-099789-A1, 2014. View Source
